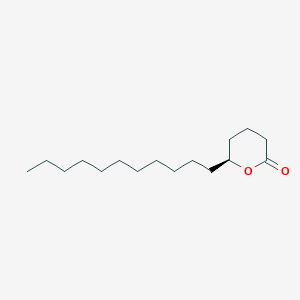

(S)-5-Hexadecanolide

説明

(S)-5-Hexadecanolide, also known as (S)-5-Hexadecanolactone, is a macrocyclic lactone with the molecular formula C16H30O2. This compound is characterized by a 16-membered ring structure, which imparts unique chemical and physical properties. It is commonly found in nature as a component of pheromones and has applications in various fields, including fragrance and flavor industries.

特性

IUPAC Name |

(6S)-6-undecyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16(17)18-15/h15H,2-14H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJKQSSFLIFELJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H]1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276748 | |

| Record name | (6S)-Tetrahydro-6-undecyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59812-97-4 | |

| Record name | (6S)-Tetrahydro-6-undecyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59812-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Palmitolactone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059812974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-Tetrahydro-6-undecyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.-PALMITOLACTONE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U09TG3P9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

General Overview

Several asymmetric synthetic strategies have been reported for (S)-5-hexadecanolide, often involving chiral intermediates or asymmetric catalysis to ensure enantiomeric purity. The first enantiomerically pure synthesis was reported by Servi and later expanded by Anand et al. in 2013, who described asymmetric routes to pentadec-1-en-4-ol as precursors to (S)-5-hexadecanolide.

Sharpless Asymmetric Dihydroxylation

A key method involves the Sharpless asymmetric dihydroxylation of alkynoic acid derivatives such as pent-4-ynoic acid and hex-5-ynoic acid. Dong et al. (2015) synthesized four isomers of 6-acetoxy-5-hexadecanolide, including (S)-5-hexadecanolide derivatives, through a 6-7 step sequence starting from these alkynoic acids. The Sharpless dihydroxylation provided high stereoselectivity, with overall yields ranging from 33.5% to 54.6%. The structures and absolute configurations were confirmed by NMR and X-ray diffraction.

Lactonization via Chiral Precursors

Use of Optically Active Bromo-Tetrahydropyranyl Derivatives

Kikukawa and Tai (1984) reported the preparation of optically pure (S)-5-hexadecanolide by reacting optically active 1-bromo-3-tetrahydropyranyloxytetradecane with lithium α-lithioacetate, followed by lactonization. The chiral bromo derivative was synthesized from optically pure 3-hydroxytetradecanoic acid, ensuring the stereochemical integrity of the product.

Synthesis from Isopropylidene-D-glyceraldehyde

Machiya et al. (1985) developed a convenient synthesis of stereoisomers of 6-acetoxy-5-hexadecanolide, including the (5S,6R) isomer, from isopropylidene-D-glyceraldehyde. The methodology involved acetylation and lactonization steps with good yields (around 80%) and allowed access to both enantiomers and their diastereomers. This approach is notable for its efficiency and stereoselectivity.

Grignard Reaction and Lactonization Sequence

A more recent method reported in 2020 describes the stereoselective synthesis of (S)-5-hexadecanolide derivatives via a sequence involving:

- Grignard reaction with chiral precursors,

- Oxidative cleavage of 1,2-diols,

- Wittig-Horner olefination,

- Lactonization mediated by magnesium electron transfer reduction.

This approach starts from commercially available D-ribose, providing a cost-effective and stereo-controlled route. The final lactonization step is crucial for ring closure and stereochemical outcome. The method yields triols and lactones with high stereoselectivity and purity, suitable for pheromone synthesis.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

Stereochemical Control: Most methods employ chiral starting materials or asymmetric catalysis (e.g., Sharpless dihydroxylation) to ensure the (S)-configuration at the 5-position of the hexadecanolide ring.

Lactonization: The ring closure step is critical and often performed under acidic or catalytic conditions to form the macrolactone ring without racemization.

Yield and Purity: Yields vary depending on the complexity of the synthetic route, with the isopropylidene-D-glyceraldehyde method achieving yields as high as 80% for acetoxy derivatives, while the Sharpless dihydroxylation route yields moderate overall product amounts but with excellent stereochemical fidelity.

Applications: The synthetic (S)-5-hexadecanolide is a key intermediate in the preparation of mosquito oviposition pheromones and other biologically active macrolides.

Analytical Confirmation: Structural and stereochemical assignments are confirmed by advanced spectroscopic techniques including 1H NMR, 13C NMR, high-resolution mass spectrometry (HR-ESI-MS), and X-ray crystallography.

化学反応の分析

Types of Reactions: (S)-5-Hexadecanolide undergoes various chemical reactions, including:

Oxidation: The lactone can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the lactone ring can yield the corresponding diol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution.

Major Products:

Oxidation Products: Hexadecanoic acid.

Reduction Products: Hexadecanediol.

Substitution Products: Various substituted lactones depending on the nucleophile used.

科学的研究の応用

Biological Applications

(S)-5-Hexadecanolide serves as a pheromone in various insect species, playing a crucial role in their communication and mating behaviors. For instance:

- Case Study : In the oriental hornet (Vespa orientalis), (S)-5-Hexadecanolide functions as an oviposition marking pheromone, influencing reproductive behaviors and colony dynamics .

Chemical Research

The compound is utilized as a chiral building block in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows for specific interactions in synthetic pathways.

- Research Insight : Studies have shown that (S)-5-Hexadecanolide can be used in the enantioselective synthesis of various compounds, enhancing the efficiency of chemical reactions .

Fragrance and Flavor Industry

Due to its pleasant odor, (S)-5-Hexadecanolide is widely used in the fragrance industry as a key ingredient in perfumes and cosmetic products.

- Toxicological Review : A comprehensive review indicated that when used as a fragrance ingredient, (S)-5-Hexadecanolide has low toxicity and does not exhibit significant skin sensitization or genotoxicity, making it safe for consumer products .

Pest Management

The pheromonal properties of (S)-5-Hexadecanolide make it valuable in pest control strategies. Its application can enhance traps for monitoring insect populations or disrupt mating behaviors.

Drug Delivery Systems

Research is ongoing into its potential use as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs. This could lead to advancements in targeted therapies.

作用機序

The mechanism by which (S)-5-Hexadecanolide exerts its effects involves interaction with specific molecular targets:

Pheromone Activity: It binds to olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion.

Biochemical Pathways: It may interact with enzymes or receptors involved in metabolic pathways, influencing physiological processes.

類似化合物との比較

5-Decanolide: A smaller lactone with similar chemical properties but different biological activity.

6-Acetoxy-5-Hexadecanolide: A structurally related compound with an acetoxy group, known for its role as a mosquito oviposition attractant.

Uniqueness: (S)-5-Hexadecanolide is unique due to its specific ring size and chiral configuration, which confer distinct chemical and biological properties. Its role as a pheromone and its applications in various industries highlight its versatility and importance.

生物活性

(S)-5-Hexadecanolide, also known as (S)-5-hexadecanolide or MOP (mosquito oviposition pheromone), is a compound that has garnered interest due to its biological activities, particularly in the context of insect behavior and ecology. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

(S)-5-Hexadecanolide is a lactone with the molecular formula . Its structure comprises a 16-carbon chain with a cyclic ester functional group, which is characteristic of many pheromones. The stereochemistry of the compound is crucial for its biological activity, particularly its interaction with insect olfactory receptors.

Insect Behavior Modulation

- Pheromone Function : (S)-5-Hexadecanolide is primarily recognized for its role as an oviposition pheromone in mosquitoes, particularly in species like Aedes aegypti and Culex quinquefasciatus. It attracts female mosquitoes to suitable breeding sites .

- Binding Affinity : Studies have demonstrated that (S)-5-hexadecanolide binds to odorant-binding proteins (OBPs) in mosquitoes, which are critical for pheromone detection. For example, research indicates that it binds with high affinity to AaegOBP1, suggesting a significant role in mediating olfactory signals related to oviposition .

- Behavioral Studies : Field studies have shown that the presence of this compound can significantly influence mosquito landing rates on hosts. For instance, mixtures containing (S)-5-hexadecanolide have been tested in various concentrations to assess their effectiveness in attracting or repelling mosquitoes .

Case Studies and Experimental Data

- Field Trials : In a series of field trials, the application of (S)-5-hexadecanolide resulted in increased mosquito landings on treated surfaces compared to untreated controls. This supports its role as an attractant for oviposition .

- Dose-Response Relationships : Research has established dose-dependent responses where varying concentrations of (S)-5-hexadecanolide yield different levels of attraction or repulsion among mosquito populations. Higher concentrations typically resulted in increased attraction to oviposition sites .

Comparative Analysis

| Compound | Binding Affinity (Kd) | Effectiveness as Attractant | Notes |

|---|---|---|---|

| (S)-5-Hexadecanolide | 2.64 ± 0.16 µM | High | Significant for oviposition |

| DEET | Not specified | Moderate | Commonly used repellent |

| Picaridin | Not specified | Moderate | Alternative repellent |

The biological activity of (S)-5-hexadecanolide involves several mechanisms:

- Olfactory Reception : The compound interacts with specific OBPs in the mosquito's antennae, facilitating the detection of chemical cues that indicate suitable oviposition sites .

- Neurophysiological Responses : Upon binding to OBPs, (S)-5-hexadecanolide triggers neurophysiological responses that lead to behavioral changes in mosquitoes, such as increased landing and oviposition behavior .

- Chemical Communication : As a pheromone, it plays a critical role in chemical communication among insects, influencing mating and reproductive behaviors across various species.

Q & A

Q. What interdisciplinary approaches can expand the applications of (S)-5-Hexadecanolide in materials science?

- Methodological Answer : Investigate self-assembly properties via atomic force microscopy (AFM) or small-angle X-ray scattering (SAXS). Collaborate with polymer chemists to test copolymerization efficacy and thermal stability (e.g., DSC/TGA). Publish raw datasets in supplementary materials to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。